Intrinsic Efficacy at Human β2-Adrenoceptor: Indacaterol vs. Salmeterol and Formoterol
Indacaterol functions as a near-full agonist at the human β2-adrenoceptor, a property that distinguishes it from partial agonists like salmeterol. In direct comparative functional assays measuring cAMP accumulation, indacaterol achieved an Emax of 73 ± 1% relative to the maximal effect of isoprenaline (a full agonist reference), whereas salmeterol exhibited only partial efficacy (Emax = 38 ± 1%) [1]. Additionally, in human precision-cut lung slices, indacaterol's intrinsic efficacy (73 ± 27%) was comparable to the full agonist formoterol (67 ± 11%) and substantially higher than salmeterol (35 ± 5%) [2].
| Evidence Dimension | Intrinsic efficacy (Emax as % of isoprenaline maximal cAMP response) |
|---|---|
| Target Compound Data | Emax = 73 ± 1% (cAMP assay) [1]; 73 ± 27% (human lung slice reversal of carbachol contraction) [2] |
| Comparator Or Baseline | Salmeterol: Emax = 38 ± 1% (cAMP assay) [1]; 35 ± 5% (human lung slice) [2]. Formoterol: 67 ± 11% (human lung slice) [2] |
| Quantified Difference | Indacaterol Emax is 1.9-fold higher than salmeterol in cAMP assays [1]; 2.1-fold higher than salmeterol in lung slice assays [2] |
| Conditions | cAMP accumulation in CHO cells expressing recombinant human β2-adrenoceptors [1]; reversal of carbachol-induced contraction in human precision-cut lung slices [2] |
Why This Matters
Higher intrinsic efficacy translates to greater maximal bronchodilatory capacity, particularly relevant in severe COPD where receptor reserve may be diminished.
- [1] Battram C, Charlton SJ, Cuenoud B, et al. In Vitro and in Vivo Pharmacological Characterization of 5-[(R)-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H-quinolin-2-one (Indacaterol), a Novel Inhaled β2 Adrenoceptor Agonist with a 24-h Duration of Action. J Pharmacol Exp Ther. 2006;317(2):762-770. doi:10.1124/jpet.105.098251 View Source
- [2] Sturton RG, Trifilieff A, Nicholson AG, et al. Pharmacological characterization of indacaterol, a novel once daily inhaled 2 adrenoceptor agonist, on small airways in human and rat precision-cut lung slices. J Pharmacol Exp Ther. 2008;324(1):270-275. doi:10.1124/jpet.107.129296 View Source
